![molecular formula CH11N6O4P B14349180 Phosphoric acid;1,2,3-triaminoguanidine CAS No. 93673-49-5](/img/structure/B14349180.png)
Phosphoric acid;1,2,3-triaminoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid; 1,2,3-triaminoguanidine is a compound with the molecular formula CH₈N₆The compound is characterized by the presence of three amino groups attached to a guanidine core, making it a versatile building block for various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Triaminoguanidine can be synthesized through the conversion of guanidinium salts with hydrazine hydrate. The reaction typically involves the deprotonation of guanidinium salts to form the triaminoguanidine base .
Industrial Production Methods: Industrial production methods for 1,2,3-triaminoguanidine often involve the use of hydrazine hydrate and guanidinium salts under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Triaminoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The amino groups in 1,2,3-triaminoguanidine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various nitrogen-containing compounds, such as triazoles, tetrazoles, and tetrazines .
Wissenschaftliche Forschungsanwendungen
1,2,3-Triaminoguanidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex nitrogen-containing compounds.
Biology: The compound’s high nitrogen content makes it useful in the study of nitrogen metabolism and related biological processes.
Wirkmechanismus
The mechanism of action of 1,2,3-triaminoguanidine involves its ability to form stable complexes with various molecular targets. The amino groups in the compound can interact with different functional groups, leading to the formation of stable coordination compounds. These interactions can influence various biochemical pathways and molecular targets, making the compound useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Guanidine: Similar in structure but lacks the additional amino groups.
Aminoguanidine: Contains fewer amino groups compared to 1,2,3-triaminoguanidine.
Hydrazine: A simpler nitrogen-containing compound with different reactivity.
Uniqueness: 1,2,3-Triaminoguanidine is unique due to its high nitrogen content and the presence of three amino groups, which provide multiple sites for chemical reactions. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
93673-49-5 |
---|---|
Molekularformel |
CH11N6O4P |
Molekulargewicht |
202.11 g/mol |
IUPAC-Name |
phosphoric acid;1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6.H3O4P/c2-5-1(6-3)7-4;1-5(2,3)4/h2-4H2,(H2,5,6,7);(H3,1,2,3,4) |
InChI-Schlüssel |
LHGUEJXYRRXUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN)(NN)NN.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.